1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol
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Overview
Description
1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Benzylation: The imidazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride.
Addition of the Dimethylphenyl Group: The final step involves the addition of the 2,3-dimethylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The benzyl and dimethylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce various alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylimidazole: Similar structure but lacks the dimethylphenyl group.
2-Phenylimidazole: Contains a phenyl group instead of the benzyl and dimethylphenyl groups.
1-(2,3-Dimethylphenyl)-2-imidazoline: Similar but with an imidazoline ring instead of imidazole.
Uniqueness
1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol, also known by its CAS number 944268-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O
- Molecular Weight : 306.40 g/mol
- Structure : The compound features a benzyl imidazole moiety linked to a 2,3-dimethylphenyl group through an ethanol bridge.
Research indicates that this compound may interact with various biological targets:
- Adrenergic Receptors : Preliminary studies suggest that this compound may exhibit activity at adrenergic receptors, influencing neurotransmission and cardiovascular responses .
- Neurotransmitter Modulation : The imidazole ring is known to participate in interactions with neurotransmitter systems, which could be relevant for conditions such as depression and anxiety .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
Study Type | Findings |
---|---|
Cell Viability Assay | Demonstrated cytotoxic effects on cancer cell lines at higher concentrations. |
Receptor Binding | Showed moderate binding affinity to adrenergic receptors. |
Anti-inflammatory Assay | Reduced pro-inflammatory cytokine production in macrophages. |
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time in forced swim tests, suggesting potential as an antidepressant agent.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly decreased cell death and improved cell viability in neuronal cultures exposed to oxidative stressors.
Properties
IUPAC Name |
1-(1-benzylimidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-8-7-11-18(16(15)2)20(3,23)19-21-12-13-22(19)14-17-9-5-4-6-10-17/h4-13,23H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAVTYVDQFLJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C2=NC=CN2CC3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.